molecular formula C4H4N2O2S3 B184625 (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid CAS No. 53723-88-9

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

Cat. No. B184625
CAS RN: 53723-88-9
M. Wt: 208.3 g/mol
InChI Key: UJBXVTJYSIDCIE-UHFFFAOYSA-N
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Description

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is a chemical compound with the CAS Number: 53723-88-9. Its molecular weight is 208.29 and its IUPAC name is [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” has been analyzed using Density Functional Theory (DFT). The most stable tautomer of 2- (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solution has been established through comparisons between experimental and theoretical values .


Chemical Reactions Analysis

The chemical reactivity of “(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” has been studied using DFT. The study also included an analysis of the aromaticity and population of the two tautomers .


Physical And Chemical Properties Analysis

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is a solid substance with a molecular weight of 208.3 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Tautomerism Studies : Pop et al. (2015) investigated the tautomerism of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. They determined the acidity constants of this compound and used both experimental and theoretical methods to study its thiol and thione tautomeric forms. This research is significant for understanding the compound's stability and reactivity in different environments (Pop, Ilici, Andoni, Bercean, Muntean, Venter, Julean, 2015).

  • Antimycobacterial Activity : Mamolo et al. (2001) synthesized derivatives of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid and tested them for antimycobacterial activity. Some of these compounds displayed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo, Falagiani, Zampieri, Vio, Banfi, 2001).

  • Synthesis of Catechol Derivatives : Zeng et al. (2009) explored the anodic oxidation of catechols in the presence of 5-methyl-2-mercapto-1,3,4-thiadiazole, a related compound. This study contributes to the synthesis of thiadiazol-2-ylthio-substituted catechols, which could have potential applications in organic synthesis and drug development (Zeng, Liu, Ping, Hu, Cai, Zhong, 2009).

  • Electrochemical Synthesis Applications : The electrochemical behavior and synthesis of new 1,3,4-thiadiazole derivatives were investigated by Masoumi et al. (2023). They used 2-amino-5-mercapto-1,3,4-thiadiazole in this study, showing a method for efficient electrosynthesis of thiadiazole derivatives with potential applications in material science and pharmaceuticals (Masoumi, Khazalpour, Jamshidi, 2023).

Safety And Hazards

“(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid” is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXVTJYSIDCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201993
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

CAS RN

53723-88-9
Record name 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53723-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Pan, XX Wei, XG Zhang, YW Xu, PF Xu, YC Luo - Minerals Engineering, 2022 - Elsevier
Abstract In this work, 2-((5-mercapto-1, 3, 4-thiadiazol-2-yl) thio) acetic acid (MTAA), a stable and eco-friendly organic small-molecule reagent, was introduced as chalcopyrite depressant for selective flotation separation of molybdenite from chalcopyrite. In the flotation experiments of single mineral and artificially mixed mineral, the recovery of chalcopyrite reduces from 90% to 5% in the pH range of 5 to 10 when MTAA (8 mg/L) is added. The results of IR and zeta potential show that there are two tautomers (thione and thiol) in solid …
Number of citations: 6 www.sciencedirect.com

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